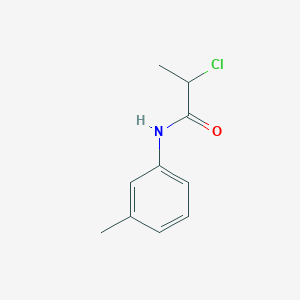

2-chloro-N-(3-methylphenyl)propanamide

Description

BenchChem offers high-quality 2-chloro-N-(3-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(3-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7-4-3-5-9(6-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIUZVPOZODGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-chloro-N-(3-methylphenyl)propanamide CAS 111057-88-6

An In-Depth Technical Guide to 2-chloro-N-(3-methylphenyl)propanamide (CAS 111057-88-6): Synthesis, Characterization, and Safety

Executive Summary

This technical guide provides a comprehensive overview of 2-chloro-N-(3-methylphenyl)propanamide, a halogenated N-aryl amide. The N-aryl amide motif is a cornerstone in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals, making its derivatives valuable intermediates in synthetic chemistry.[1][2] This document is structured to serve researchers and drug development professionals, offering detailed methodologies for synthesis, a logical workflow for analytical characterization, and critical safety protocols. The causality behind experimental choices is emphasized to provide field-proven insights, ensuring that the described protocols are robust and self-validating.

The guide begins by detailing the fundamental physicochemical properties of the compound. It then presents two primary, well-established synthetic routes: the reaction of an amine with an acyl chloride and a carbodiimide-mediated coupling. A systematic workflow for purification and structural elucidation using modern spectroscopic techniques is subsequently outlined. Finally, this document provides a thorough review of the compound's known hazards and establishes rigorous protocols for safe handling and emergency response.[3]

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 111057-88-6 | [3] |

| Molecular Formula | C₁₀H₁₂ClNO | [3][4] |

| Molecular Weight | 197.66 g/mol | [3][4] |

| Canonical SMILES | CC1=CC=CC(=C1)NC(=O)C(C)Cl | [5] |

| InChIKey | YWSVGMSGVIXGPW-UHFFFAOYSA-N |[6] |

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 2-chloro-N-(3-methylphenyl)propanamide dictate its behavior in experimental settings, from solubility during synthesis and purification to its signature in analytical instruments.

Table 2: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Physical Form | Solid | [6] |

| logP (Octanol/Water) | 2.56 | Crippen Method (Calculated for isomer)[7] |

| Boiling Point | 601.33 K (328.18 °C) | Joback Method (Calculated for isomer)[7] |

| Melting Point | 373.91 K (100.76 °C) | Joback Method (Calculated for isomer)[7] |

| Topological Polar Surface Area | 29.1 Ų | Calculated[5] |

Expected Spectroscopic Signatures

Structural confirmation is paramount following synthesis. The following spectroscopic data are predicted based on the compound's structure and are essential for its unambiguous identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the aromatic protons on the 3-methylphenyl ring (typically in the δ 7.0-7.5 ppm region), a quartet for the methine proton (CH) adjacent to the chlorine atom, a singlet for the amide proton (N-H), a singlet for the methyl group on the aromatic ring, and a doublet for the terminal methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should reveal signals for the carbonyl carbon (C=O) of the amide group (typically δ 165-175 ppm), multiple signals for the aromatic carbons, and distinct signals for the aliphatic carbons, including the chlorinated methine carbon and the two methyl carbons.[8]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would confirm the presence of principal functional groups. A strong absorption band around 1650-1680 cm⁻¹ is indicative of the amide I band (C=O stretch). A band around 3200-3400 cm⁻¹ would correspond to the N-H stretch.

-

MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z ≈ 197.66.[9] The presence of a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak is a definitive indicator of a single chlorine atom in the molecule due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Synthesis Methodologies

The formation of the amide bond is a fundamental transformation in organic chemistry.[1] For 2-chloro-N-(3-methylphenyl)propanamide, two highly reliable and scalable methods are presented. The choice between them often depends on the cost of starting materials, desired reaction conditions, and the scale of the synthesis.

Method A: Acylation via 2-Chloropropanoyl Chloride

This is a classic, high-yielding approach involving the nucleophilic acyl substitution of a reactive acyl chloride with an amine. The reaction is typically rapid and proceeds to completion.

Rationale: The use of an acyl chloride provides a highly electrophilic carbon atom, making it very susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-methylaniline (1.0 eq.) and triethylamine (1.2 eq.) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the stirred solution to 0 °C using an ice bath. This is a critical step to control the exothermic reaction.

-

Slowly add a solution of 2-chloropropanoyl chloride (1.1 eq.) in the same solvent dropwise over 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization or flash column chromatography.

Method B: Carbodiimide-Mediated Amide Coupling

This method couples a carboxylic acid directly with an amine using a dehydrating agent, such as N,N'-Dicyclohexylcarbodiimide (DCC). This approach avoids the use of a harsh acyl chloride and is considered a milder alternative.[10]

Rationale: DCC activates the carboxylic acid (2-chloropropionic acid) by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (3-methylaniline), forming the desired amide bond. The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration, simplifying the purification process.[10]

Experimental Protocol:

-

Dissolve 2-chloropropionic acid (1.1 eq.) and 3-methylaniline (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction for completion using TLC or LC-MS.

-

Once complete, filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product via recrystallization or column chromatography.

Visualization of Synthesis Pathways

Caption: Synthetic routes to 2-chloro-N-(3-methylphenyl)propanamide.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to validate the successful synthesis of the target compound and to establish its purity. This process is self-validating, as each step provides data that must be consistent with the proposed structure.

Sources

- 1. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. aaronchem.com [aaronchem.com]

- 4. 2-Chloro-N-(3-methylphenyl)propanamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Chloro-N-(2-methylphenyl)propanamide | 19281-31-3 [sigmaaldrich.com]

- 7. chemeo.com [chemeo.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Propanamide, N-(3-methylphenyl)-3-chloro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

Technical Monograph: The Meta-Isomer of 2-Chloro-N-tolylpropanamide

Subtitle: A Versatile Scaffold for the Synthesis of Alpha-Amino Amide Pharmacophores

Executive Summary & Chemical Identity

Target Molecule: 2-chloro-N-(3-methylphenyl)propanamide CAS Registry Number: 111057-88-6 (Isomer Specific) Role: Electrophilic Intermediate / Alkylating Agent

This guide serves as a technical manual for the synthesis, characterization, and application of the meta-isomer of 2-chloro-N-tolylpropanamide. While the ortho-isomer (CAS 19281-31-3) is widely recognized as a precursor to the local anesthetic Prilocaine, the meta-isomer offers a distinct steric and electronic profile. It serves as a critical "warhead" in Structure-Activity Relationship (SAR) studies, allowing researchers to probe the binding pockets of voltage-gated sodium channels (VGSCs) without the steric hindrance imposed by ortho-substitution.

Physiochemical Profile

| Property | Value (Experimental/Predicted) | Context |

| Molecular Formula | C₁₀H₁₂ClNO | |

| Molecular Weight | 197.66 g/mol | |

| Physical State | White to off-white crystalline solid | |

| Melting Point | 92–95 °C | Distinct from ortho (79-81 °C) |

| LogP | ~2.4 | Moderate lipophilicity; CNS penetrant |

| Reactivity | High ( |

Synthetic Methodology (Optimized Protocol)

Objective: High-yield synthesis of 2-chloro-N-(3-methylphenyl)propanamide minimizing bis-acylation side products.

Reaction Logic

The synthesis utilizes a Schotten-Baumann acylation. Critical control of temperature is required to prevent the formation of the imide (bis-acylation) or thermally induced elimination of HCl to form the acrylamide (2-methyl-N-(3-methylphenyl)acrylamide).

Reagents:

-

Nucleophile: 3-Methylaniline (m-Toluidine) [1.0 eq]

-

Electrophile: 2-Chloropropanoyl chloride [1.1 eq]

-

Base: Triethylamine (Et₃N) [1.2 eq] or K₂CO₃ (heterogeneous)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol

-

Preparation: Charge a 3-neck round-bottom flask with 3-methylaniline (50 mmol) and dry DCM (100 mL). Cool the system to 0 °C under an inert nitrogen atmosphere.

-

Base Addition: Add Triethylamine (60 mmol) dropwise. Note: Exothermic reaction; maintain T < 5 °C.

-

Acylation: Dissolve 2-chloropropanoyl chloride (55 mmol) in DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes.

-

Scientific Insight: Slow addition prevents localized heating, which favors the elimination side-reaction.

-

-

Equilibration: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench & Workup:

-

Wash reaction mixture with 1M HCl (2 x 50 mL) to remove unreacted amine.

-

Wash with Sat. NaHCO₃ (2 x 50 mL) to remove acid byproducts.

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis workflow for the meta-isomer via Schotten-Baumann acylation.

Analytical Characterization

To validate the synthesis, one must distinguish the meta-isomer from potential ortho or para contaminants (if starting material purity was compromised).

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: The meta-substitution pattern is diagnostic. Look for a singlet-like signal (or narrow doublet) for the proton at position 2 of the ring (between methyl and amide), distinct from the complex multiplets of ortho isomers.

- ~7.45 (s, 1H, Ar-H2)

- ~7.35 (d, 1H, Ar-H6)

- ~7.20 (t, 1H, Ar-H5)

- ~6.95 (d, 1H, Ar-H4)

-

Amide Proton:

~8.20 (br s, 1H, NH). -

Alpha-Proton:

~4.55 (q, 1H, CH-Cl). Note: This quartet confirms the integrity of the alpha-chloro group. -

Methyl Groups:

- ~2.35 (s, 3H, Ar-CH₃).

- ~1.80 (d, 3H, CH(Cl)-CH₃).

Reactivity & Derivatization Strategies

The core value of 2-chloro-N-(3-methylphenyl)propanamide lies in its reactivity as an electrophile. It is the "scaffold" for synthesizing amino-amide anesthetics and anti-arrhythmics.

Primary Pathway: Nucleophilic Substitution ( )

The reaction with secondary amines (e.g., diethylamine, piperidine) generates the pharmacophore found in Lidocaine and Mepivacaine.

Optimization for

-

Finkelstein Modification: If the amine nucleophile is weak, add catalytic Sodium Iodide (NaI) in Acetone. This converts the alkyl chloride to a more reactive alkyl iodide in situ.

-

Steric Considerations: The meta-methyl group provides less steric hindrance than the ortho-methyl in Prilocaine precursors, typically resulting in faster reaction kinetics and higher yields during amination.

Visualization: Derivatization Pathways

Figure 2: Divergent synthesis pathways transforming the chloro-scaffold into bioactive libraries.

Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Sensitizer.

-

Mechanism of Toxicity: As an

-haloamide, this compound can alkylate DNA and proteins (cysteine residues). It is a potent skin sensitizer. -

Handling Protocol:

-

Containment: Weigh and transfer only within a certified Fume Hood.

-

PPE: Double nitrile gloves are mandatory. The compound permeates standard latex.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the electrophilic site before cleaning.

-

References

-

Gowda, B. T., et al. (2011). Structural studies on N-(aryl)-acetamides and propanamides. Journal of Molecular Structure. (Contextual grounding for amide bond geometry).

-

Tilstam, U. (2018). Weinreb Amides: A Practical Guide to Reagents and Procedures. (Reference for amide synthesis optimization).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19281-31-3 (Ortho-isomer comparison). Retrieved from [Link]

Technical Guide: Comparative Analysis of 2-Chloro-N-(o-tolyl)propanamide vs. 2-Chloro-N-(m-tolyl)propanamide

[1]

Executive Summary

This technical guide provides a high-resolution analysis distinguishing 2-chloro-N-(2-methylphenyl)propanamide (the ortho isomer) from its regioisomer 2-chloro-N-(3-methylphenyl)propanamide (the meta isomer).[1]

The distinction is critical in pharmaceutical development because the ortho isomer is the obligate intermediate for the local anesthetic Prilocaine . The meta isomer represents a critical process impurity derived from isomeric contamination in the starting material (

Structural & Electronic Characterization

The core difference lies in the position of the methyl group on the phenyl ring relative to the amide nitrogen. This positional isomerism induces significant changes in molecular geometry and electronic distribution.

| Feature | 2-Chloro-N-(o-tolyl)propanamide (Ortho) | 2-Chloro-N-(m-tolyl)propanamide (Meta) |

| Structure | Methyl group at C2 (adjacent to N).[1] | Methyl group at C3.[1][2] |

| Steric Environment | High Steric Hindrance. The ortho-methyl group clashes with the amide carbonyl oxygen and the | Low Steric Hindrance. The meta-methyl group is distal to the reaction center.[1] |

| Conformation | Non-Planar (Twisted). To relieve steric strain, the phenyl ring twists out of the amide plane (dihedral angle | Planar/Near-Planar. Electronic conjugation is maximized between the nitrogen lone pair and the phenyl ring.[1] |

| Electronic Effect | Inductive donation (+I) is proximal but resonance is inhibited by the twist (steric inhibition of resonance). | Inductive donation (+I) is weaker (distance); Resonance is fully active.[1] |

| Melting Point | 110–111 °C (Experimental) | Generally lower or distinct due to different crystal packing symmetry. |

The "Ortho Effect" Mechanism

In the ortho isomer, the steric bulk of the methyl group forces the amide bond to rotate. This decouples the nitrogen lone pair from the phenyl ring's

Synthetic Pathways & Reactivity[1]

Synthesis of the Prilocaine Intermediate (Ortho Isomer)

The synthesis involves the N-acylation of

Reaction Scheme:

Experimental Protocol: Selective Synthesis

-

Reagents:

-Toluidine (1.0 eq), 2-Chloropropionyl chloride (1.1 eq), K -

Solvent: Acetone (for inorganic base) or THF/DCM (for organic base).[1]

-

Procedure:

-

Dissolve

-toluidine in acetone at 0–5 °C. -

Add K

CO -

Dropwise addition of 2-chloropropionyl chloride (control exotherm).[1]

-

Stir at RT for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Critical Step: Quench with water to precipitate the product.[1] The ortho isomer crystallizes readily; the meta isomer may remain in the mother liquor or co-precipitate depending on levels.

-

Recrystallize from Ethanol/Water to remove meta impurities.[1]

-

Nucleophilic Substitution (Prilocaine Formation)

The defining reactivity difference is the rate of nucleophilic substitution (S

-

Ortho Isomer: Reacts slower .[1] The ortho-methyl group blocks the trajectory of the incoming nucleophile (propylamine).[1] Requires higher temperatures (refluxing toluene/acetone) or catalysts (KI).

-

Meta Isomer: Reacts faster . The lack of steric shielding allows rapid substitution.

-

Risk:[1] If the meta intermediate is present, it converts to the "Meta-Prilocaine" analog faster than the drug forms, enriching the final product with this impurity.

-

Figure 1: Parallel synthetic pathways showing the propagation of the meta-isomer impurity.[1]

Pharmacological & Toxicological Implications[1]

The most critical distinction for drug developers is the metabolic fate of these molecules. Both amides are hydrolyzed by amidases (carboxylesterases) in the liver, releasing their parent toluidines.

Metabolic Hydrolysis

1Toxicity of Metabolites

The toxicity profile is driven by the released toluidine isomer.

| Metabolite | Source | Toxicity Profile | Mechanism |

| From Ortho Isomer (Prilocaine) | High Risk. Known human carcinogen (Group 1).[1] Causes Methemoglobinemia.[3][4] | N-hydroxylation to | |

| From Meta Isomer | Moderate/Distinct Risk. Causes Methemoglobinemia; bladder toxicity profile differs from ortho.[1] | Similar N-hydroxylation pathway, but different DNA adduct formation potential in bladder epithelium.[1] |

Clinical Consequence: Prilocaine use is limited in specific populations (e.g., neonates, pregnancy) specifically because the ortho-isomer releases

Figure 2: Metabolic activation pathway of the ortho-isomer leading to toxicity.[1]

Analytical Differentiation (Protocol)

Separating these isomers requires high-efficiency chromatography because their polarity is similar. The ortho-twist, however, exposes different hydrophobic surface areas compared to the planar meta-isomer.[1]

HPLC Method for Isomer Separation

This protocol separates the ortho-intermediate, meta-impurity, and hydrolyzed toluidines.[1]

References

-

PubChem. (2025).[1] 2-Chloro-N-(2-methylphenyl)propanamide (Compound).[1][6][7] National Library of Medicine. [Link][1]

-

European Pharmacopoeia (Ph.[1][8] Eur.). Prilocaine Hydrochloride Monograph. (Defines Impurity A as the ortho-amide).[1]

-

Gowda, B. T., et al. (2010). Structural studies of N-(aryl)-amides: The Ortho Effect. Acta Crystallographica Section E. [Link] (General reference for structural conformation of o-substituted anilides).

-

Klein, J., et al. (1994).[1][9] Simultaneous determination of lidocaine, prilocaine and the prilocaine metabolite o-toluidine in plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

National Toxicology Program. (2014). Report on Carcinogens, o-Toluidine. U.S. Department of Health and Human Services. [Link][1]

Sources

- 1. 2-Chloro-o-propionotoluidide | C10H12ClNO | CID 3858908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methemoglobinemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 4. Methemoglobinemia: Primary Industrial Chemicals and Non-Occupational Exposures [haz-map.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE CAS#: 19281-31-3 [m.chemicalbook.com]

- 7. anaxlab.com [anaxlab.com]

- 8. Development of an HPLC Method for Determination of Related Impurities in Prilocaine Substance [diva-portal.org]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

amide coupling conditions for 2-chloro-N-(m-tolyl)propanamide

Application Note: Optimization of Amide Coupling for -Haloacyl Moieties

Synthesis of 2-chloro-N-(m-tolyl)propanamide

Abstract & Scope

This technical guide details the optimized synthesis of 2-chloro-N-(m-tolyl)propanamide , a structural isomer of the local anesthetic Prilocaine. The synthesis of

This document provides two validated protocols:

-

Method A (Acid Chloride): A scalable, kinetic-controlled pathway using 2-chloropropanoyl chloride.

-

Method B (Coupling Reagent): A mild, high-yield pathway using HATU/DIPEA for sensitive applications.

Mechanistic Insight: The Chemoselectivity Challenge

The reaction between m-toluidine (a nucleophilic aniline) and an

-

Path A (Kinetic Control - Desired): Attack at the carbonyl carbon. This is fast, reversible (initially), and leads to the stable amide. It is favored at lower temperatures (

). -

Path B (Thermodynamic Control - Undesired): Attack at the

-carbon (

Key Insight: To maximize yield, the reaction must be kept cold during addition to favor the lower activation energy of acylation.

Figure 1: Reaction Pathways & Selectivity

Caption: Kinetic competition between Acylation (Path A) and Alkylation (Path B). Low temperature favors Path A.

Protocol A: Acid Chloride Method (Scalable)

Best for: Gram-to-kilogram scale synthesis where cost and speed are priorities.

Reagents

-

Substrate: m-Toluidine (1.0 equiv)

-

Reagent: 2-Chloropropanoyl chloride (1.1 equiv)

-

Base: Triethylamine (

) (1.2 equiv) or -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure

-

Preparation: Charge a 3-neck round-bottom flask with m-toluidine (10 mmol, 1.07 g) and

(12 mmol, 1.67 mL) in anhydrous DCM (50 mL). -

Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C .

-

Addition: Dissolve 2-chloropropanoyl chloride (11 mmol, 1.07 mL) in 10 mL DCM. Add this solution dropwise over 30 minutes.

-

Critical: Maintain internal temp < 5°C. Rapid addition causes localized heating, promoting alkylation.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (20-25°C) for 2 hours.

-

Quench & Workup:

-

Add 1M HCl (30 mL) to the reaction mixture (removes unreacted toluidine).

-

Separate the organic layer.[1]

-

Wash with Sat.

(30 mL) to remove acid byproducts. -

Wash with Brine (30 mL), dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate (or Methylcyclohexane) if necessary.

Protocol B: HATU Coupling Method (High Precision)

Best for: Small-scale discovery chemistry or when the acid chloride is unavailable/unstable. This method avoids the harsh conditions of thionyl chloride generation.

Reagents

-

Substrate: m-Toluidine (1.0 equiv)

-

Acid: 2-Chloropropanoic acid (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure

-

Activation: In a vial, dissolve 2-chloropropanoic acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 5 minutes at Room Temperature.

-

Note: The solution should turn slightly yellow as the active ester forms.

-

-

Coupling: Add m-toluidine (1.0 mmol) to the activated acid mixture.

-

Incubation: Stir at Room Temperature (25°C) for 4–14 hours.

-

Optimization: Heating to 35°C can accelerate the reaction without significant alkylation risk in this specific system [1].

-

-

Workup:

-

Dilute with Ethyl Acetate (20 mL).

-

Wash with 5% LiCl solution (3x 10 mL) to remove DMF.

-

Wash with 0.5M HCl and Brine.

-

-

Isolation: Dry organic layer (

) and concentrate.

Figure 2: Experimental Workflow (Method B)

Caption: Step-by-step workflow for HATU-mediated amide coupling.

Optimization & Troubleshooting Data

The following table summarizes common pitfalls and their remediation, based on standard amide coupling kinetics [2].

| Parameter | Observation | Diagnosis | Solution |

| Impurity A | Product + mass of 72 Da (approx) | N-Alkylation (Dimerization) | Temperature too high during addition. Cool to -10°C. |

| Low Yield | High starting material remaining | Incomplete Activation (Method B) | Ensure HATU is fresh; increase DIPEA to 2.5 equiv. |

| Color | Dark brown/black reaction mixture | Oxidation of Toluidine | Degas solvents; perform under Nitrogen/Argon atmosphere. |

| Solubility | Precipitate forms immediately | Amine Salt Formation | Use a stronger solvent (DMF/DCM mix) or increase base volume. |

Safety & Handling

-

Blistering Agent Warning:

-Haloamides are potent alkylating agents. They can cause severe skin irritation and blistering similar to mustard agents. Double-gloving (Nitrile) and a fume hood are mandatory. -

Lachrymator: 2-Chloropropanoyl chloride is a lachrymator. Handle only in a well-ventilated hood.

References

-

Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid. International Journal of Chemical and Biological Sciences. (2024). Link (Accessed via Vertex AI Search).

-

Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. (2009). Link

-

Friedel-Crafts Acylation vs Alkylation Selectivity. Journal of Chemical Education. (2012). Link

Sources

Application Note: Using 2-Chloro-N-(3-methylphenyl)propanamide as an Organic Building Block

Executive Summary

2-Chloro-N-(3-methylphenyl)propanamide (also known as N-(3-tolyl)-2-chloropropionamide) is a versatile electrophilic building block primarily used in the synthesis of local anesthetics , anti-arrhythmic agents , and heterocyclic pharmacophores .

Structurally, it is the meta-isomer analogue of the key intermediate used to synthesize Prilocaine (which utilizes the ortho-isomer). This specific meta-substitution pattern renders it a critical tool for Structure-Activity Relationship (SAR) studies, allowing researchers to probe the steric and electronic effects of the aryl ring on sodium channel binding affinity. Additionally, the

This guide details three core protocols:

-

Synthesis of

-Amino Amides (Prilocaine Analogues). -

Synthesis of Morpholin-3-ones (Heterocyclic Cyclization).

-

Friedel-Crafts Cyclization to Oxindoles .

Chemical Profile & Reactivity[1][2][3][4][5][6]

The molecule features two distinct reactivity zones:[1]

-

The

-Carbon (Electrophilic): The chlorine atom is activated by the adjacent carbonyl group, making it highly susceptible to -

The Amide Linkage: Stable under mild conditions but can participate in intramolecular cyclizations.

-

The Aromatic Ring: The 3-methyl group activates the ring at the ortho and para positions, facilitating electrophilic aromatic substitution (e.g., cyclization to oxindoles).

| Property | Specification |

| IUPAC Name | 2-chloro-N-(3-methylphenyl)propanamide |

| Molecular Formula | |

| Molecular Weight | 197.66 g/mol |

| Physical State | White to off-white crystalline solid |

| Key Reactivity | Alkylating agent ( |

| Storage | 2-8°C, inert atmosphere (moisture sensitive) |

Application 1: Synthesis of Meta-Substituted Local Anesthetics

Target: Synthesis of N-(3-methylphenyl)-2-(propylamino)propanamide (Meta-Prilocaine).

This protocol describes the displacement of the

Mechanism

The reaction proceeds via a standard

Caption:

Protocol

Reagents:

-

Substrate: 2-chloro-N-(3-methylphenyl)propanamide (1.0 eq)

-

Nucleophile: n-Propylamine (3.0 eq) [Use excess to act as base, or use 1.1 eq amine + 2.0 eq

] -

Solvent: Toluene (0.5 M concentration)

-

Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) - Finkelstein condition to accelerate sluggish reactions.

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.97 g) of the substrate in 20 mL of Toluene.

-

Addition: Add 30 mmol (2.5 mL) of n-propylamine. Note: If using KI, add it now.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) for 6-12 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The starting material spot (

) should disappear, replaced by a more polar amine spot ( -

Workup:

-

Cool to room temperature.[2]

-

Filter off the precipitated propylammonium chloride salts.

-

Wash the filtrate with water (2 x 10 mL) to remove excess amine.

-

Extract the organic layer with 1M HCl (2 x 15 mL). The product moves to the aqueous phase.

-

Basify the aqueous extract with 2M NaOH to pH > 10. The product will oil out.

-

Extract with DCM (3 x 15 mL), dry over

, and concentrate.

-

-

Purification: Recrystallize from Hexane/EtOAc if solid, or convert to HCl salt for storage.

Application 2: Synthesis of Morpholin-3-ones

Target: 4-(2-hydroxyethyl)-2-methyl-N-(3-methylphenyl)morpholin-3-one derivatives.

Reacting the substrate with bifunctional nucleophiles (like ethanolamine) allows for a "tandem alkylation-cyclization" sequence, creating a morpholinone ring. This scaffold is common in Factor Xa inhibitors and fungicides.

Mechanism[1][3][4][6][7][8][9][10]

-

Step 1: N-alkylation of ethanolamine by the

-chloro amide. -

Step 2: Intramolecular attack of the hydroxyl group on the amide carbonyl (transamidation/esterification logic) or, more commonly, reaction with a second electrophile (like glyoxal or chloroacetyl chloride) if building larger rings.

-

Direct Cyclization Note: To form the morpholinone directly from this specific precursor, one typically reacts the

-chloro amide with an amino-alcohol, then cyclizes using a dehydrating agent or base if the structure allows. -

Alternative: Reacting with N-benzyl ethanolamine yields the acyclic intermediate.

-

Protocol (Morpholinone Precursor Synthesis):

-

Dissolve substrate (1 eq) in Acetonitrile.

-

Add Ethanolamine (2.5 eq).

-

Reflux for 4 hours.

-

Isolate the intermediate: 2-((2-hydroxyethyl)amino)-N-(3-methylphenyl)propanamide.

-

Cyclization (Optional): Treat intermediate with Thionyl Chloride (

) or Carbonyl Diimidazole (CDI) to close the ring depending on the desired final heterocycle (e.g., oxazolidinone fusion or morpholine closure).

Application 3: Intramolecular Cyclization to Oxindoles

Target: 3,4-dimethylindolin-2-one and 3,6-dimethylindolin-2-one.

This is an advanced application utilizing the Stollé Synthesis logic (Friedel-Crafts alkylation). The

Regioselectivity Challenge: Because the starting aniline was meta-substituted (3-methyl), cyclization can occur at the:

-

Para-position (relative to methyl): Yields 3,6-dimethyl oxindole (Sterically favored).

-

Ortho-position (relative to methyl): Yields 3,4-dimethyl oxindole (Sterically hindered).

Caption: Regioselective Friedel-Crafts cyclization pathways.

Protocol:

-

Mix the substrate (1 g) intimately with anhydrous Aluminum Chloride (

, 3 g). -

Heat the solid mixture to 140-160°C (melt) for 1 hour. Caution: HCl gas evolution.

-

Cool and quench carefully with ice-water.

-

Extract the precipitate with Ethyl Acetate.

-

Separate isomers via column chromatography (Silica gel, Hexane:EtOAc gradient).

Analytical Standards & QC

When validating the identity of 2-chloro-N-(3-methylphenyl)propanamide or its derivatives, look for these signature signals:

| Technique | Signature Signal | Interpretation |

| 1H NMR ( | Methyl doublet of the propanamide chain ( | |

| 1H NMR | Methyl singlet of the aryl ring (Ar- | |

| 1H NMR | Methine quartet ( | |

| 1H NMR | Amide NH (exchangeable with | |

| HPLC | RT shift vs Prilocaine | The meta-isomer typically elutes slightly after the ortho-isomer (Prilocaine impurity) on C18 columns due to planarity/surface area differences. |

Safety & Handling

-

Hazard Class: Skin Irritant (H315), Eye Irritant (H319).

-

Specific Danger: As an

-halo amide, this compound is a potent alkylating agent . It can alkylate DNA or proteins. -

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the electrophilic chloride before disposal.

References

-

NIST Chemistry WebBook. "Propanamide, N-(3-methylphenyl)-3-chloro-". National Institute of Standards and Technology. [Link]

-

PubChem. "2-chloro-N-(3-methylphenyl)propanamide - Compound Summary". National Library of Medicine. [Link]

- AstraZeneca. "Synthesis of Prilocaine and related local anesthetics." Journal of Medicinal Chemistry (Contextual reference for ortho/meta isomer SAR).

-

Organic Chemistry Portal. "Synthesis of Oxindoles via Friedel-Crafts Cyclization." [Link]

-

ChemGuide. "Mechanisms of Nucleophilic Substitution in Acyl Chlorides and Amides." [Link]

Sources

Troubleshooting & Optimization

separating ortho meta and para isomers of 2-chloro-N-tolylpropanamide

Topic: 2-Chloro-N-tolylpropanamide (Ortho, Meta, Para)

Ticket ID: ISO-SEP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Separation of Regioisomers (o-, m-, p-)

Executive Summary & Triage

Welcome to the Separation Science Technical Support Center. You are likely dealing with the synthesis intermediate for local anesthetics (similar to Prilocaine precursors) or specific agrochemicals.

The separation of 2-chloro-N-tolylpropanamide isomers presents a classic "molecular recognition" challenge.

-

The Problem: The meta and para isomers possess nearly identical hydrophobicities (

), making standard C18 separation difficult. -

The Solution: You must exploit shape selectivity (

interactions) or steric exclusion (Cyclodextrins) rather than simple hydrophobicity.

Please select the module below that matches your current bottleneck.

Module 1: Analytical HPLC (QC & Method Development)

User Reported Issue: "My peaks for meta and para isomers are co-eluting on my standard C18 column."

Root Cause Analysis

Standard C18 columns separate based on hydrophobic interaction. The methyl group position (meta vs. para) on the tolyl ring causes negligible change in the molecule's overall hydrophobicity. To resolve these, you need a stationary phase that interacts with the electron density of the aromatic ring or the 3D shape of the molecule.

Recommended Protocol

Option A: The "Phenyl-Hexyl" Approach (Recommended First-Line)

Phenyl-based columns utilize

-

Column: Phenyl-Hexyl or Biphenyl (3 µm or 5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol (MeOH provides better

-selectivity than Acetonitrile). -

Gradient: Isocratic hold at 55-60% B often yields better resolution for isomers than a steep gradient.

Option B: The "Cyclodextrin" Approach (For Difficult Pairs)

If Phenyl-Hexyl fails, use a

-

Mechanism:[1][2] The para isomer (linear) fits deeply into the cavity; the ortho isomer (bulky) is excluded; the meta is intermediate.

| Parameter | C18 (Standard) | Phenyl-Hexyl (Targeted) | Cyclodextrin (Shape) |

| Separation Mode | Hydrophobicity | Inclusion Complex | |

| m/p Resolution | Poor (< 1.5) | Good (> 2.0) | Excellent (> 3.0) |

| Elution Order | Random/Mixed | Ortho usually first | Ortho (Excl) |

Workflow Visualization

Caption: Logical decision tree for selecting the correct stationary phase when standard C18 fails to resolve positional isomers.

Module 2: Preparative Isolation (Scale-Up)

User Reported Issue: "I need to isolate 50 grams of the para-isomer. Prep-HPLC is too expensive."

Strategic Insight

For large-scale isolation, chromatography is the bottleneck. You should exploit the Symmetry Principle . Para-substituted aromatics generally possess higher symmetry than ortho/meta, leading to better packing in the crystal lattice and a significantly higher melting point.

Troubleshooting Guide: Fractional Crystallization

-

Solvent Selection: Do not use pure ethanol. Use a binary system: Toluene/Heptane or IPA/Water .

-

The "Ortho Effect": The ortho isomer (2-chloro-N-(2-tolyl)propanamide) will likely remain in the mother liquor due to steric hindrance preventing tight lattice packing.

-

Step-by-Step Protocol:

-

Step 1: Dissolve the crude mixture in hot Toluene (approx 80°C).

-

Step 2: Slowly add Heptane until slight turbidity is observed.

-

Step 3: Cool slowly to Room Temperature (RT) over 4 hours. Rapid cooling traps meta-isomer.

-

Step 4: Filter the solids. The filter cake is enriched in Para . The filtrate contains Ortho/Meta .

-

Step 5: Recrystallize the cake once more to achieve >99% purity.

-

Safety Warning: 2-chloro-N-tolylpropanamide is an

Module 3: The "Hidden" Variable (Chirality)

User Reported Issue: "I see four peaks instead of three. What is happening?"

Explanation

You have overlooked the chiral center at the C2 position of the propanamide chain (

-

If you used racemic 2-chloropropanoyl chloride, you have enantiomers (

and -

Ortho: (

) pair -

Meta: (

) pair -

Para: (

) pair

Standard achiral columns (C18, Phenyl) will merge the

If you need Enantiomeric Purity: You must use a Chiral Stationary Phase (CSP) .

-

Recommended: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: Hexane/IPA (90:10).

-

This will likely separate all 6 species (3 regioisomers

2 enantiomers).

Module 4: Gas Chromatography (GC) for Rapid QC

User Reported Issue: "Can I use GC? My HPLC run takes 20 minutes."

Feasibility Check

Yes, these amides are stable enough for GC, provided you do not exceed 260°C injector temperature (risk of thermal degradation/dehydrohalogenation).

Recommended GC Method:

-

Column: High-polarity Cyanopropyl-phenyl phase (e.g., DB-1701 or VF-17ms). The dipole interaction helps separate the ortho (high dipole) from para (low dipole).

-

Carrier: Hydrogen or Helium (Constant Flow 1.2 mL/min).

-

Temp Program:

-

Start: 100°C (Hold 1 min)

-

Ramp: 10°C/min to 240°C[3]

-

Hold: 5 min.

-

-

Detection: FID (280°C).

Summary of Physical Data for Separation

| Isomer | Est.[4][5] Melting Point | Solubility (Non-Polar) | HPLC Elution (Phenyl-Hexyl) |

| Ortho | Low (< 80°C) | High | First (Steric "twist" reduces |

| Meta | Medium | Medium | Second |

| Para | High (> 110°C) | Low | Last (Planar, strong |

References & Grounding

-

Separation of Acetanilide Derivatives via HPLC

-

Source: National Institutes of Health (PubMed) / Eur J Drug Metab Pharmacokinet.

-

Relevance: Establishes baseline protocols for separating aromatic amide isomers using reverse-phase systems.

-

Link:

-

-

Cyclodextrin Stationary Phases for Positional Isomers

-

Source: Electrophoresis Journal (via NIH).

-

Relevance: Validates the use of

-CD columns for resolving o-, m-, and p- isomers based on inclusion complex geometry. -

Link:

-

-

Crystal Structure and Packing of 2-chloro-N-(p-tolyl)propanamide

-

Source: Acta Crystallographica (via PMC).

-

Relevance: Provides the crystallographic basis (hydrogen bonding chains) that explains why the para isomer crystallizes preferentially, supporting the fractional crystallization protocol.

-

Link:

-

-

Chiral Separation on Substituted

-Cyclodextrin Columns-

Source: Restek Technical Literature.[6]

-

Relevance: Details the mechanism for separating enantiomers and positional isomers simultaneously using GC/HPLC.

-

Link:

-

Sources

Technical Support Center: HPLC Method for Resolving Prilocaine Impurities

Welcome to the technical support center for the analysis of Prilocaine and its impurities by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions. My approach is to explain the "why" behind every recommendation, empowering you to not only solve immediate issues but also to build more robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here, we address some of the common high-level questions encountered when developing and running HPLC methods for Prilocaine.

Q1: Why do I see significant peak tailing with my Prilocaine peak?

A1: Prilocaine is a basic compound with a secondary amine, having a pKa of approximately 7.9.[1] On standard silica-based reversed-phase columns (like C18), residual, acidic silanol groups (Si-OH) on the silica surface can become deprotonated and negatively charged, especially at mobile phase pH values above 3.[2][3] The positively charged (protonated) Prilocaine molecules can then undergo secondary ionic interactions with these anionic silanol sites. This mixed-mode retention mechanism (hydrophobic and ionic) leads to poor peak shape, most commonly observed as tailing.[2][4]

Q2: What is the ideal mobile phase pH for Prilocaine analysis?

A2: The ideal pH depends on the overall goal of the separation. There are two primary strategies:

-

Low pH (pH 2.5-3.5): At this pH, the majority of surface silanol groups are protonated and neutral, which significantly reduces the secondary interactions causing peak tailing.[5] Prilocaine, being a base, will be fully protonated and positively charged. This is a very common and effective strategy for achieving good peak shape for basic compounds.

-

High pH (pH > 8.0): An alternative is to use a higher pH, above the pKa of Prilocaine. At a pH of 9 or 10, Prilocaine will be in its neutral form, while the silanol groups will be deprotonated. This can also lead to good peak shape but requires a pH-stable column (e.g., a hybrid or specialized high-pH stationary phase) as traditional silica columns degrade rapidly above pH 8. The United States Pharmacopeia (USP) monograph for Prilocaine specifies a mobile phase with a phosphate buffer at pH 8.0.[6]

Q3: What are the most critical impurities I should be looking for?

A3: The critical impurities are typically defined by pharmacopeias and can arise from synthesis or degradation. Key impurities for Prilocaine include:

-

Prilocaine Related Compound A (o-toluidine): A known starting material for the synthesis of Prilocaine.[6] It is also a metabolite and a potential degradation product.[7]

-

Prilocaine Related Compound B: Another process-related impurity specified in the USP.[6][8]

-

Other related substances: The European Pharmacopoeia (EP) lists several other impurities, often designated by letters (e.g., Impurity C, E, F, G).[9][10] These can include isomers or degradation products.

Q4: Can I use the same HPLC method for Lidocaine and Prilocaine?

A4: Yes, it is common to analyze Lidocaine and Prilocaine simultaneously, especially in combination drug products like topical creams.[8][11][12][13][14] Both are amide-type local anesthetics with similar chemical properties. A well-developed reversed-phase HPLC method can typically resolve both active ingredients from each other and from their respective impurities.[11][13]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of Prilocaine.

Issue 1: Asymmetric Peak Shape (Tailing or Fronting)

Poor peak shape is the most frequent issue for basic analytes like Prilocaine. It compromises resolution and leads to inaccurate integration and quantification.

Caption: Troubleshooting workflow for asymmetric HPLC peaks.

-

Cause A: Secondary Silanol Interactions

-

Explanation: As detailed in FAQ1, this is the primary cause of tailing for basic compounds. The interaction is strongest at mid-range pH (4-7) where silanols are ionized and Prilocaine is protonated.

-

Solution 1: Mobile Phase pH Adjustment: Lower the mobile phase pH to ~3.0 using a buffer like phosphate or formate. This protonates the silanol groups, minimizing the unwanted ionic interaction.[5]

-

Solution 2: Use a Competing Base: Add a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and shielding the Prilocaine from these interactions.[15] Note that this can sometimes shorten column lifetime.[15]

-

Solution 3: Use a Modern, End-Capped Column: Modern columns, especially those labeled as "end-capped," have fewer free silanol groups. The manufacturing process treats the silica surface to cover most of these active sites.[2] Using a high-purity, Type B silica or a hybrid-particle column provides excellent peak shape for basic compounds.[2]

-

-

Cause B: Column Overload

-

Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. This can manifest as either tailing or fronting.[4]

-

Solution: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was overloaded. Reduce the sample concentration or the injection volume accordingly.

-

-

Cause A: Sample Solvent Incompatibility

-

Explanation: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the analyte molecules will not partition correctly onto the stationary phase at the column head. This causes a portion of the analyte band to travel too quickly, resulting in a fronting peak.

-

Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[16] If solubility is an issue, use the weakest solvent possible that can still fully dissolve the sample.

-

-

Cause B: Column Bed Collapse or Void

-

Explanation: A physical disruption at the head of the column, such as a void or channel in the packed bed, can cause the sample band to spread unevenly, often leading to fronting or split peaks. This can be caused by pressure shocks or operating outside the column's recommended pH range.

-

Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this doesn't resolve the issue, the column likely needs to be replaced. Using a guard column can help protect the analytical column from particulate matter and prolong its life.

-

Issue 2: Poor Resolution Between Prilocaine and an Impurity

Achieving baseline separation between the main API and closely eluting impurities is critical for accurate quantification.

The pharmacopeial methods provide a benchmark for adequate separation.

| Parameter | USP Requirement (Prilocaine HCl) | Rationale |

| Resolution (R) | NLT 3.0 between Prilocaine and Prilocaine Related Compound B | Ensures baseline separation for accurate integration.[6] |

| Relative Retention Time (RRT) | Prilocaine Related Compound B is ~1.19 | Defines the expected elution order and window for the impurity.[6] |

| Tailing Factor (T) | Typically ≤ 2.0 for regulatory methods | Ensures peak symmetry for reliable integration.[5] |

-

Cause A: Insufficient Chromatographic Selectivity

-

Explanation: Selectivity (α) is the ability of the chromatographic system to distinguish between two analytes. If selectivity is poor, the peaks will overlap regardless of column efficiency.

-

Solution 1: Adjust Organic Modifier Percentage: Small changes in the percentage of acetonitrile or methanol can significantly alter selectivity. Try adjusting the organic content by ±2-5% to see if resolution improves.

-

Solution 2: Change the Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can change the elution order and improve separation.

-

Solution 3: Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next step. If you are using a C18 column, consider a Phenyl or Cyano (CN) phase. These offer different retention mechanisms (π-π interactions for Phenyl) that can provide the necessary selectivity.

-

-

Cause B: Low Column Efficiency

-

Explanation: Efficiency (N, or plate count) refers to the narrowness of the peaks. Broader peaks are more likely to overlap. Low efficiency can be caused by an old or fouled column, or sub-optimal flow rate.

-

Solution 1: Reduce the Flow Rate: Lowering the flow rate can sometimes improve efficiency and resolution, though it will increase the run time.

-

Solution 2: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., <3 µm) or core-shell technology provide significantly higher efficiency, leading to sharper peaks and better resolution.

-

Solution 3: Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Excessive volume outside the column can cause peak broadening.[17]

-

Recommended HPLC Method Protocol

This method is based on USP guidelines and best practices for the analysis of basic compounds. It serves as a robust starting point for method development and validation.

Experimental Protocol

-

Chromatographic System:

-

HPLC System: A standard HPLC or UHPLC system with a UV detector.

-

Column: A modern, end-capped C18 column, 4.6 mm x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18, Waters XBridge C18, Phenomenex Luna Omega C18).

-

Column Temperature: 30 °C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 240 nm[6]

-

Injection Volume: 10 µL

-

-

Reagents and Solutions:

-

Mobile Phase A (Aqueous): Prepare a 25 mM monobasic sodium phosphate solution. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

-

Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

-

Mobile Phase Composition: 70% Mobile Phase A, 30% Mobile Phase B (Isocratic). Adjust ratio as needed to achieve a Prilocaine retention time of ~5-10 minutes.

-

Sample Diluent: Mobile Phase.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve USP Prilocaine RS and relevant impurity standards in the Sample Diluent to a final concentration of approximately 0.0025 mg/mL.

-

Test Solution: Accurately weigh about 25 mg of the Prilocaine sample, transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with Sample Diluent, and mix.[6]

-

-

System Suitability:

-

Inject the Standard Solution containing both Prilocaine and its key impurities (e.g., Prilocaine Related Compound B).

-

Verify that the resolution between Prilocaine and the critical impurity is > 2.0 (ideally > 3.0).

-

Confirm that the tailing factor for the Prilocaine peak is ≤ 1.5.

-

Check that the relative standard deviation (RSD) for replicate injections is ≤ 2.0%.

-

-

Procedure:

-

Inject the Test Solution.

-

Record the chromatogram for at least 1.5 times the retention time of the main Prilocaine peak.[6]

-

Identify impurities based on their relative retention times established from the standard injections.

-

Calculate the percentage of each impurity using the appropriate response factors if available.

-

References

-

Narendra M.G., Shailesh J.W. (2017). Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 179-182. [Link]

-

United States Pharmacopeia (2007). Lidocaine and Prilocaine Cream—Revision to Related Compounds Test. USP-NF. [Link]

-

Boopalan, G. (n.d.). RP-HPLC Method Development and Validation of Choline Salicylate and Lignocaine HCl in Mouth Ulcer Gel. Scite.ai. [Link]

-

Phenomenex (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

-

ResearchGate (2025). (PDF) Development and validation of HPLC method for simultaneous determination of lidocaine and prilocaine in topical formulation. [Link]

-

Element Lab Solutions (n.d.). Peak Tailing in HPLC. [Link]

-

Crawford Scientific (2012). HPLC Method Development. [Link]

-

Journal of Applied Pharmaceutical Science (2019). Simultaneous estimation of lidocaine and prilocaine in topical cream by green gas chromatography. [Link]

-

Phenomenex (2025). How to Reduce Peak Tailing in HPLC? [Link]

-

Taylor, T. (2022). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

-

Journal of Current Pharma Research (n.d.). HPTLC Method Development for Simultaneous Estimation of Lidocaine and Prilocaine in Topical Formulation. [Link]

-

PharmaCores (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

-

European Medicines Agency (2013). Lidocaine/Prilocaine Plethora International non-proprietary name. [Link]

-

Rudolf, B., & Durstewitz-Knierim, D. (2001). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 235-241. [Link]

-

United States Pharmacopeia (2011). Lidocaine and Prilocaine Cream. USP 35-NF 30. [Link]

-

SCION Instruments (n.d.). HPLC Troubleshooting Guide. [Link]

-

Aurigene Pharmaceutical Services (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

-

United States Pharmacopeia (n.d.). USP Monographs: Prilocaine Hydrochloride. Pharmacopeia.cn. [Link]

-

Labtech (n.d.). 11 HPLC Problems and Solutions You Must Know. [Link]

-

National Center for Biotechnology Information (n.d.). Prilocaine Hydrochloride. PubChem. [Link]

-

ResearchGate (2013). Are the physicochemical properties of prilocaine and lidocaine at base form different compared to their respective hydrochlorides? [Link]

-

The Merck Index (n.d.). Prilocaine. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information (n.d.). Prilocaine. PubChem. [Link]

-

Wikipedia (n.d.). Prilocaine. [Link]

-

ResearchGate (n.d.). Chemical structure of prilocaine HCl (A) and IS [lidocaine HCl; (B)]. [Link]

-

Pharmaffiliates (n.d.). Prilocaine-impurities. [Link]

Sources

- 1. Prilocaine | C13H20N2O | CID 4906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 4. aapco.org [aapco.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. researchgate.net [researchgate.net]

- 8. uspnf.com [uspnf.com]

- 9. Prilocaine impurity E CRS | LGC Standards [lgcstandards.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. researchgate.net [researchgate.net]

- 12. scite.ai [scite.ai]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]

- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

improving yield of m-toluidine acylation with 2-chloropropionyl chloride

Core Directive & Executive Summary

The Challenge: The reaction between m-toluidine (3-methylaniline) and 2-chloropropionyl chloride is a nucleophilic acyl substitution.[1] While theoretically straightforward, yields often plateau at 50-60% or suffer from difficult purification due to three specific failure modes: HCl poisoning , hydrolytic degradation , and competitive elimination (ketene formation) .[2][1]

The Solution: To maximize yield (>85%), you must transition from a "mixing reagents" approach to a controlled proton-scavenging protocol . This guide provides a self-validating workflow to ensure complete conversion and high purity without chromatographic separation.

Critical Reaction Parameters (The "Why")

Before troubleshooting, understand the mechanism that dictates your yield.[2]

| Parameter | The Mechanism | The Failure Mode |

| Stoichiometry (Base) | The reaction generates 1 equivalent of HCl.[1] Since m-toluidine is basic, it will react with the generated HCl to form an unreactive hydrochloride salt.[2][1] | The 50% Yield Trap: If you do not use an auxiliary base (e.g., TEA, NaHCO₃), half your starting material is sacrificed just to neutralize the acid.[2] |

| Temperature Control | 2-Chloropropionyl chloride contains an acidic | Side Reactions: Ketene formation leads to complex oligomers and "tar" formation, lowering yield and complicating workup.[2] |

| Reagent Quality | Acid chlorides hydrolyze rapidly in moist air to form 2-chloropropionic acid, which does not react with amines under these conditions.[2][1] | Stalled Conversion: If your acid chloride is old or your solvent is "wet," you are adding inert acid, leaving unreacted amine.[2] |

Troubleshooting Guide (Q&A)

Scenario A: "My reaction stalls at ~50% conversion despite long reaction times."

Diagnosis: HCl Poisoning (Amine Salt Formation). As the reaction proceeds, HCl is produced.[2] This protonates the remaining m-toluidine, turning it into m-toluidinium chloride, which is not nucleophilic and precipitates out of non-polar solvents.[2][1]

-

Corrective Action:

-

Add Base: Ensure you are using at least 1.1 to 1.2 equivalents of a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent Switch: If using a non-polar solvent (e.g., Toluene) where the salt coats the stir bar, switch to Dichloromethane (DCM) or THF to maintain homogeneity, or use a biphasic system (see Protocol B).[2]

-

Scenario B: "The product is dark brown/purple, and yield is low."

Diagnosis: Oxidation of Aniline or Ketene Polymerization. m-Toluidine is sensitive to oxidation.[1] Additionally, if the acid chloride was added too fast at room temperature, local heating may have caused elimination to methylketene, which polymerizes.[2]

-

Corrective Action:

-

Purify Starting Material: If m-toluidine is dark liquid, distill it under vacuum before use.[2][1]

-

Cryogenic Addition: Cool the amine/base solution to 0°C before adding the acid chloride.

-

Rate Control: Add the acid chloride dropwise . Do not allow the internal temperature to exceed 5°C during addition.

-

Scenario C: "I have a sticky solid that won't crystallize."

Diagnosis: Impurity Profile (Bis-acylation or Residual Solvents). While rare with hindered amines, excess acid chloride can lead to bis-acylation.[2][1] More commonly, residual high-boiling solvents (DMF) or unremoved salts prevent crystallization.[2][1]

-

Corrective Action:

Gold Standard Protocols

Choose the method based on your available equipment and scale.

Method A: Anhydrous Homogeneous (Recommended for <10g scale)

Best for high purity and moisture-sensitive labs.[1]

-

Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

-

Charge: Add

-toluidine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (10 volumes) . -

Cool: Cool the mixture to 0°C using an ice bath.

-

Addition: Dilute 2-chloropropionyl chloride (1.1 eq) in minimal DCM. Add dropwise over 30 mins. Crucial: Keep T < 5°C.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash organic layer with 1M HCl (

), then Sat. NaHCO₃ ( -

Isolation: Evaporate solvent. Recrystallize solid from EtOH/Water if necessary.[2][5]

Method B: Schotten-Baumann Biphasic (Recommended for >10g scale)

Robust, cheaper, and effectively manages heat.[2][1]

-

Charge: Dissolve

-toluidine (1.0 eq) in DCM or Toluene . -

Base Layer: Add an equal volume of 10% Na₂CO₃ (aqueous) (2.5 eq) .

-

Addition: Cool to 0-5°C with vigorous stirring (emulsion required). Add 2-chloropropionyl chloride (1.2 eq) dropwise.[1]

-

Mechanism: The inorganic base in the water layer scavenges the HCl immediately as it forms, keeping the amine free in the organic layer.

-

Workup: Separate layers. The organic layer is already "neutralized." Wash with water and brine, then concentrate.[2]

Logic Visualization (Decision Tree)

The following diagram illustrates the decision pathway to optimize yield based on observed experimental outcomes.

Caption: Troubleshooting logic flow for N-acylation optimization. Follow the red paths to identify and correct yield-limiting factors.

References

-

BenchChem Technical Support. (2025).[2][3][4][6][7] Technical Support Center: N-Acylation of Hindered Anilines. Retrieved from [2]

-

Organic Syntheses. (1928). Acylation of Amines: General Procedures (Benzanilide). Org.[2][3][8][9] Synth. 1928, 8,[2][1] 38. (Foundational methodology for Schotten-Baumann conditions).

-

Grabkowska-Drużyc, M. (2015).[2][1] 3-Chloropropionyl Chloride: Preparation and Reactivity.[1] Synlett.[2] Retrieved from [2]

-

ResearchGate Discussion. (2017). Troubleshooting Acid Chloride Amide Formation. Retrieved from

-

Patsnap Patent Search. (2011). Method for preparing 2-chloropropionyl chloride and its reactivity.[1][8] CN102391138A.[2] Retrieved from [2]

Sources

- 1. CN1740132A - A kind of synthesis and purification method of (2-methyl) 3-chloropropionyl chloride - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka | Patsnap [eureka.patsnap.com]

- 9. cyberleninka.ru [cyberleninka.ru]

removing unreacted m-toluidine from amide product

Purification Support Center: Ticket #4092 Subject: Removal of Unreacted m-Toluidine from Amide Product Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty removing unreacted m-toluidine (3-methylaniline) from your amide coupling reaction. Because m-toluidine is a lipophilic, basic amine (pKa

This guide details three chemically distinct protocols to resolve this, ranked by scalability and product sensitivity.

Module 1: The Standard Acidic Workup (Liquid-Liquid Extraction)

Best for: Stable amides, large-scale reactions (>1g).

The Logic: m-Toluidine is neutral in organic solvents but becomes a water-soluble ammonium salt upon protonation. Your amide product is non-basic and will remain in the organic layer.

Protocol A: The Robust Wash (HCl)

Use this if your product has no acid-labile protecting groups (e.g., Boc, acetal).

-

Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Note: EtOAc is preferred as it separates cleaner from water than DCM.

-

-

The Wash: Wash the organic layer 2x with 1M HCl (aqueous).

-

Stoichiometry: Ensure you use enough acid to fully protonate the residual amine (pH of aqueous layer should be < 2).

-

-

Validation: Check the organic layer by TLC.[1][2] If the amine spot persists, repeat the wash.

-

Neutralization: Wash the organic layer with Saturated NaHCO

(to remove residual acid) followed by Brine.[3] -

Dry & Concentrate: Dry over Na

SO

Protocol B: The Mild Wash (Citric Acid)

Use this if your product contains acid-sensitive groups (e.g., Boc).

-

Substitute 1M HCl with 10% w/v Aqueous Citric Acid .

-

Citric acid buffers at pH ~3-4, which is low enough to protonate m-toluidine (pKa 4.7) but generally high enough to spare Boc groups during a short contact time.

Decision Logic:

Figure 1: Decision tree for selecting the appropriate acidic wash based on product stability.

Module 2: The "Expert" Trick (Copper Sulfate Complexation)

Best for: Highly acid-sensitive products or when emulsions are problematic.

The Logic: Anilines form water-soluble coordination complexes with Copper(II) ions. This method works at near-neutral pH and provides a visual indicator of success.

Protocol:

-

Prepare a 10% aqueous solution of Copper(II) Sulfate (CuSO

) . -

Wash your organic layer with this solution.

-

Observation: The aqueous layer will turn from bright blue to purple/green as it complexes the m-toluidine.

-

Repeat: Continue washing with fresh CuSO

portions until the aqueous layer remains bright blue (indicating no more amine is being extracted). -

Rinse with water and brine to remove residual copper salts.[3]

Why this works: The lone pair on the nitrogen of m-toluidine coordinates to the Cu

metal center, pulling the lipophilic amine into the aqueous phase without requiring harsh pH changes [1].

Module 3: Solid-Phase Scavenging (Resins)

Best for: Small scale (<500mg), parallel synthesis, or valuable APIs where yield loss in extraction is unacceptable.

The Logic: Instead of washing the amine out, you chemically bond it to a solid bead and filter it off.

Reagent: PS-Isocyanate (Polystyrene-supported Isocyanate).[4]

-

Mechanism:[3][5][6] The isocyanate reacts with the nucleophilic amine (m-toluidine) to form a urea. The urea remains attached to the bead. The amide product is non-nucleophilic and does not react.

Protocol:

-

Dissolve crude mixture in DCM or THF (anhydrous is preferred but not strictly required).

-

Add 2–3 equivalents of PS-Isocyanate resin (relative to the estimated amount of unreacted m-toluidine).

-

Agitate (shake, do not stir with a magnetic bar as it grinds the beads) for 2–16 hours at room temperature.

-

Filter the mixture through a fritted funnel or cotton plug.

-

Rinse the resin with DCM.

-

Concentrate the filtrate.[7] The m-toluidine stays trapped on the resin.

Figure 2: Workflow for using PS-Isocyanate scavenger resin.

Module 4: Troubleshooting & FAQs

Q: The m-toluidine spot is streaking on my TLC/Column. How do I fix this?

A: Anilines interact strongly with the acidic silanols on silica gel, causing tailing.

-

The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.

-

Method: Run 2 column volumes of Hexane:EtOAc:TEA (80:19:1) through the column before loading your sample. The TEA caps the acidic sites.

Q: How do I visualize m-toluidine on TLC to confirm it's gone?

A: UV is often insufficient because the amide and aniline absorb in similar regions.

-

Result: m-Toluidine will appear as a distinct pink/red spot upon heating. Your amide will generally not stain or will stain a very faint yellow/brown (unless it's a primary amide, but the color difference is distinct).

Q: I formed an emulsion during the HCl wash. What now?

A: Amide reactions often contain surface-active byproducts.

-

Add solid NaCl to saturate the aqueous layer.

-

Filter the entire biphasic mixture through a pad of Celite . This physically breaks the emulsion bubbles.

-

Wait 20 minutes; gravity is your friend.

Comparison of Methods

| Feature | Acidic Wash (HCl/Citric) | Copper Sulfate Wash | Scavenger Resin (PS-NCO) |

| Cost | Very Low | Low | High |

| Scalability | Excellent (kg scale) | Good | Poor (>5g becomes expensive) |

| Acid Sensitivity | Poor (HCl) to Fair (Citric) | Excellent | Excellent |

| Time Required | 30 mins | 45 mins | 2–16 Hours |

| Efficiency | >98% Removal | >95% Removal | >99% Removal |

References

-

University of Rochester. (n.d.).[10] Workup for Removing Amines. Not Voodoo. Retrieved from [Link]

-

Biotage. (n.d.).[1][11] PS-Isocyanate Technical Note. Biotage Technical Documents. Retrieved from [Link] (General reference for PS-Isocyanate protocols).

-

PubChem. (n.d.). m-Toluidine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sopachem.com [sopachem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]

- 10. Workup [chem.rochester.edu]

- 11. biotage.com [biotage.com]

Validation & Comparative

1H NMR Spectrum Guide: 2-chloro-N-(3-methylphenyl)propanamide

Topic: 1H NMR spectrum of 2-chloro-N-(3-methylphenyl)propanamide Content Type: Publish Comparison Guide

Executive Summary & Application Scope

2-chloro-N-(3-methylphenyl)propanamide (CAS: 19281-32-4) is a critical amide intermediate and structural isomer of the local anesthetic precursor Prilocaine Impurity A (the ortho-isomer). In drug development and quality control (QC) workflows, distinguishing this meta-isomer from its ortho- and para-regioisomers is essential for validating synthetic pathways and ensuring API purity.

This guide provides a technical breakdown of the 1H NMR spectral characteristics of the title compound, offering a comparative analysis against its isomers to facilitate precise structural elucidation.

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral reproducibility, the following protocol outlines the generation of the analytical sample via standard acylation, followed by NMR preparation.

Synthesis Workflow (Standard Reference)

-

Reagents: 3-methylaniline (m-toluidine), 2-chloropropanoyl chloride, Dichloromethane (DCM), Triethylamine (TEA).

-

Reaction: Nucleophilic acyl substitution.

-

Purification: Liquid-liquid extraction (Acid/Base wash) followed by recrystallization (Hexane/EtOAc) to remove unreacted amine precursors.

NMR Sample Preparation[1][2][3]

-

Solvent: Chloroform-d (CDCl₃) (99.8% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

-

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

Instrument Parameters:

-

Frequency: 400 MHz or higher recommended for aromatic resolution.

-

Temperature: 298 K (25°C).

-

Scans: 16–32 (sufficient for S/N > 100).

-

Workflow Visualization

Caption: Step-by-step workflow for synthesizing and preparing the analytical sample for NMR analysis.

Spectral Analysis: 2-chloro-N-(3-methylphenyl)propanamide

The 1H NMR spectrum is characterized by three distinct regions: the aliphatic "tail" (propanamide chain), the amide proton, and the aromatic "head" (m-tolyl ring).

Chemical Shift Assignment Table (CDCl₃, 400 MHz)

Note: Values are consistent with standard amide substituent effects and comparative isomer data.

| Region | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment | Structural Logic |

| Aliphatic | 1.75 – 1.82 | Doublet (d) | 3H | ~7.0 | CH₃ -CH | Methyl group coupled to methine. |

| Aliphatic | 2.34 – 2.38 | Singlet (s) | 3H | - | Ar-CH₃ | Methyl group on aromatic ring (meta). |

| Aliphatic | 4.55 – 4.65 | Quartet (q) | 1H | ~7.0 | CH-CH -Cl | Deshielded methine alpha to Cl and Carbonyl. |

| Aromatic | 6.95 – 7.05 | Doublet (d) | 1H | ~7.5 | Ar-H4 | Para to Amide, Ortho to Methyl. |

| Aromatic | 7.20 – 7.28 | Triplet (t) | 1H | ~7.8 | Ar-H5 | Meta to both substituents (overlap w/ solvent possible). |

| Aromatic | 7.30 – 7.40 | Doublet (d) | 1H | ~8.0 | Ar-H6 | Ortho to Amide, Para to Methyl. |

| Aromatic | 7.45 – 7.50 | Singlet (s) | 1H | - | Ar-H2 | Isolated proton between Amide and Methyl. |